4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Description
4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Consequently, the synthesis of RNA and DNA is halted, leading to cell death, particularly in cancer cells .
- As a result, cancer cells cannot replicate their genetic material, leading to cell cycle arrest and apoptosis .
- Downstream effects involve impaired DNA and RNA synthesis, disrupting cellular processes and ultimately leading to cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
4-(2,3-Dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine, which can enhance cholinergic signaling . Additionally, it interacts with reactive oxygen species, reducing oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects gene expression by modulating transcription factors such as nuclear factor kappa B, leading to changes in the expression of genes involved in inflammation and cell survival . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, the compound inhibits the polymerization of microtubules by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . It also modulates the activity of transcription factors, influencing gene expression and cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its biological activity, with sustained effects on cellular function and metabolism . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of antioxidant defenses and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects, improving cognitive function and reducing inflammation in animal models of neurodegenerative diseases . At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity. The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation, thereby influencing energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound also accumulates in specific tissues, such as the brain and liver, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It also accumulates in the mitochondria, influencing mitochondrial function and energy production . Additionally, the compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and acetylation, can further influence its subcellular localization and activity .
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)20-17-13(9-18-20)12(8-15(21)19-17)11-6-5-7-14(22-3)16(11)23-4/h5-7,9-10,12H,8H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCLWJCOHXEMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.